4-Ethylpyrimidine
Overview
Description
4-Ethylpyrimidine is a chemical compound with the molecular formula C6H8N2. It has a molecular weight of 108.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Ethylpyrimidine is represented by the InChI code1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3
. Physical And Chemical Properties Analysis
4-Ethylpyrimidine is a colorless to yellow liquid . It has a molecular weight of 108.14 .Scientific Research Applications
Synthesis and Design of Heterocyclic Compounds
Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound related to 4-ethylpyrimidine, has been studied for its potential as a precursor to various heterocyclic compounds. These include derivatives of 6-hydroxypyrimidine, benzodiazepin, quinolin, and pyrazolopyridine, which are significant in designing biologically active heterocycles (Solodukhin et al., 2004).
Antimalarial Activity
Research has explored the modification of the 6-ethyl substituent in 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine), a close relative of 4-ethylpyrimidine. These modifications have led to the creation of derivatives with antimalarial activity, offering potential therapeutic benefits (Ress Rw et al., 1976).
Pharmacological Properties
In another study, derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid, related to 4-ethylpyrimidine, have been synthesized and examined for various pharmacological properties, including analgesic, anti-inflammatory, and immunosuppressive activities (Malinka et al., 1989).
Anti-Anoxic and Anti-Lipid Peroxidation Activities
Novel 4-arylpyrimidine derivatives, which are structurally related to 4-ethylpyrimidine, have been synthesized and tested for their anti-anoxic and anti-lipid peroxidation activities. These compounds have shown promise in the treatment of cerebral edema and other related conditions (Kuno et al., 1993).
GPR119 Agonistic Activity
Research into 4-amino-2-phenylpyrimidine derivatives, a class closely related to 4-ethylpyrimidine, has led to the identification of compounds with potent GPR119 agonistic activity. These compounds show potential in improving glucose tolerance and preserving pancreatic β-cell function, indicating their potential in diabetes treatment (Negoro et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPXZIUQCXEVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451550 | |
Record name | 4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidine | |
CAS RN |
30537-73-6 | |
Record name | 4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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